molecular formula C8H14O2 B1432439 (2-Cyclopropyloxolan-3-yl)methanol CAS No. 1499610-82-0

(2-Cyclopropyloxolan-3-yl)methanol

Cat. No.: B1432439
CAS No.: 1499610-82-0
M. Wt: 142.2 g/mol
InChI Key: AVQKYVFFDUOAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropyloxolan-3-yl)methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is also known by its IUPAC name (2-cyclopropyltetrahydro-3-furanyl)methanol .


Synthesis Analysis

While specific synthesis methods for this compound were not found, methanol synthesis in general has been extensively studied. For instance, methanol can be synthesized from biomass-derived syngas, a mixture of hydrogen and carbon monoxide . The process involves a thermodynamic model to predict and optimize the methanol yield . Another method involves the hydrogenation of CO2 . The optimal operating conditions for minimizing the production cost of methanol were determined using response surface methodology .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O2/c9-5-7-3-4-10-8(7)6-1-2-6/h6-9H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Bidentate Chelation-Controlled Asymmetric Synthesis

One application involves the use of similar structures in the asymmetric synthesis of α-hydroxy esters, employing bidentate chelation-controlled alkylation of glycolate enolate. This method highlights the potential of cyclopropyl-containing compounds in stereoselective synthesis (Jung, Ho, & Kim, 2000).

Mass Spectrometry in Characterizing Stereoisomeric Synthons

Another study utilized mass spectrometry to characterize stereoisomeric synthons of cyclopropane amino acids, demonstrating the use of cyclopropyl derivatives in analytical chemistry for understanding molecular structures (Cristoni, Cativiela, Jiménez, & Traldi, 2000).

Macrolactams of Amino Acids Synthesis

Research on macrolactams synthesis from linear precursors highlights the role of cyclopropyl derivatives in creating complex cyclic structures with potential applications in drug development and material science (Feigel, Ladberg, Winter, Bläser, & Boese, 2006).

Catalysis and Reaction Mechanism Studies

Studies on catalysis, such as the Huisgen 1,3-dipolar cycloadditions, underscore the utility of cyclopropyl and related structures in developing highly active catalysts for organic synthesis, contributing to the advancement of chemical manufacturing processes (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Enantioselective Synthesis and Molecular Structure

The enantioselective synthesis of complex molecules from simple precursors, utilizing cyclopropyl-containing compounds, provides insights into the development of new synthetic routes for pharmacologically active compounds, showcasing the versatility of these structures in organic chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Properties

IUPAC Name

(2-cyclopropyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-7-3-4-10-8(7)6-1-2-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQKYVFFDUOAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropyloxolan-3-yl)methanol
Reactant of Route 2
(2-Cyclopropyloxolan-3-yl)methanol
Reactant of Route 3
(2-Cyclopropyloxolan-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Cyclopropyloxolan-3-yl)methanol
Reactant of Route 5
(2-Cyclopropyloxolan-3-yl)methanol
Reactant of Route 6
(2-Cyclopropyloxolan-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.